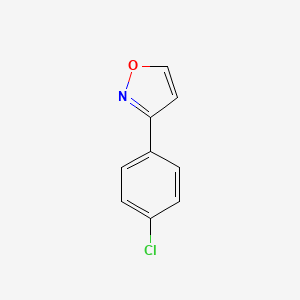

3-(4-Chlorophenyl)isoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLWVGGGFZWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449189 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-39-0 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for the Derivatization and Chemical Synthesis of Isoxazole Compounds

Classic and Contemporary Methodologies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is the cornerstone of synthesizing compounds like 3-(4-Chlorophenyl)isoxazole. Over the years, several reliable methods have been established, each with its own advantages and limitations regarding scope and regioselectivity.

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the isoxazole ring. researchgate.net This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as an alkyne or alkene. researchgate.netnanobioletters.com For the synthesis of this compound, the key intermediate is 4-chlorobenzonitrile (B146240) oxide, generated from 4-chlorobenzaldehyde (B46862) oxime. This nitrile oxide is then trapped by a suitable alkyne.

The reaction's versatility allows for the synthesis of a wide array of substituted isoxazoles. nanobioletters.com However, a significant challenge can be controlling the regioselectivity, as the reaction can sometimes yield a mixture of isomers. researchgate.netnih.gov To address this, various catalysts and reaction conditions have been explored. For instance, copper(I)-catalyzed cycloadditions have proven effective in promoting regioselectivity and improving yields. organic-chemistry.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Substituted Aldoximes | 4-(furan-2-yl)but-3-en-2-one | Chloramine-T | Isomeric mixture of isoxazoles | researchgate.net |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted isoxazoles | nih.gov |

| Hydroxyimoyl Halides | Diethyl-1-bromovinyl phosphonate | NaHCO₃ | Regiospecific 3,5-disubstituted isoxazoles | rsc.org |

| Resin-bound Alkenes/Alkynes | Nitrile Oxides | Solid-phase synthesis | Disubstituted isoxazolines/isoxazoles | nanobioletters.com |

Chalcone-Based Synthetic Routes to Isoxazole Systems

Chalcones, or α,β-unsaturated ketones, serve as versatile and readily available precursors for the synthesis of 3,5-disubstituted isoxazoles. derpharmachemica.comnveo.orgnih.gov The standard method involves a cyclocondensation reaction between a chalcone (B49325) and hydroxylamine (B1172632) hydrochloride in a basic medium. nih.govwpmucdn.com The regiochemistry of this reaction is well-established: the aryl group from the benzaldehyde (B42025) portion of the chalcone becomes the substituent at the 3-position of the isoxazole ring, while the aryl group from the acetophenone (B1666503) portion is found at the 5-position.

Therefore, to synthesize a this compound derivative, the starting chalcone must be prepared from 4-chlorobenzaldehyde. For example, the reaction of (E)-3-(4-chlorophenyl)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)prop-2-en-1-one with hydroxylamine hydrochloride yields 6-(3-(4-chlorophenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol. derpharmachemica.com The use of microwave irradiation in this synthetic approach has been shown to accelerate reaction rates and improve product yields. nveo.org

Table 2: Synthesis of Isoxazoles from Chalcone Precursors

| Chalcone Precursor | Reagent | Conditions | Product | Reference |

| (E)-3-(4-chlorophenyl)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)prop-2-en-1-one | Hydroxylamine hydrochloride | KOH/Absolute ethanol, Reflux | 6-(3-(4-chlorophenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol | derpharmachemica.com |

| 3-Methoxy acetophenone-derived chalcones | Hydroxylamine hydrochloride | Ethanol, Cyclization | 3-Aryl-5-(3-methoxyphenyl)isoxazoles | |

| Triphenyl aminobenzaldehyde-derived chalcones | Hydroxylamine hydrochloride | Basic medium | Isoxazoline derivatives | uobaghdad.edu.iq |

| Aromatic ketone + Aromatic aldehyde | Hydroxylamine hydrochloride | KOH/Ethyl alcohol, Reflux | 3,5-Disubstituted isoxazoles | nih.gov |

Regioselective Functionalization Techniques for Isoxazole Derivatives

Achieving regiocontrol is a critical aspect of isoxazole synthesis, particularly when precursors can react to form multiple isomeric products. nih.gov The reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine, for instance, often leads to mixtures of regioisomers. nih.gov Significant research has focused on developing methodologies that direct the reaction towards a single, desired isomer.

Several factors can be manipulated to control the regiochemistry, including the choice of solvent, the use of Lewis acid catalysts, and modifications to the substrate structure. nih.gov The use of β-enamino diketones as precursors, for example, allows for regiochemical control by varying the reaction conditions. nih.gov In the context of 1,3-dipolar cycloadditions, the structure of the dipolarophile is key; vinylphosphonates containing a leaving group have been employed to synthesize 3,5- and 3,4-disubstituted isoxazoles with high selectivity. rsc.org Transition metals such as gold, silver, copper, and palladium can also catalyze the regioselective cyclization of intermediate oximes derived from ynones. nih.gov

Table 3: Methods for Regioselective Isoxazole Synthesis

| Precursors | Method/Condition | Outcome | Reference |

| β-Enamino diketones + Hydroxylamine | Varies (solvent, Lewis acid, substrate structure) | Access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles | nih.gov |

| Halogenoximes + Vinylphosphonates (with leaving group) | [3+2] Cycloaddition | Regioselective formation of 3,5- or 3,4-disubstituted isoxazoles | rsc.org |

| Fluoroalkyl ynones + Hydroxylamine | Transition metal catalysis (e.g., Ag(I), Cu(II), Pd(II)) | Regioselective synthesis of 3-fluoroalkyl-substituted isoxazoles | nih.gov |

| Aldehydes + N-hydroximidoyl chlorides | Enamine-triggered [3+2] cycloaddition | Regiospecific route to 3,4-disubstituted isoxazoles | organic-chemistry.org |

Advanced Synthetic Approaches to this compound and Related Analogues

Modern organic synthesis seeks not only to create molecules but to do so with greater efficiency, precision, and sustainability. Advanced methods, including transition-metal catalysis and green chemistry principles, are increasingly applied to the synthesis of isoxazoles.

Transition metals, particularly palladium, play a pivotal role in advanced isoxazole synthesis. rsc.org Palladium catalysts enable a wide range of transformations, including cross-coupling reactions and C-H bond activation, to construct complex isoxazole derivatives. rsc.orgrsc.org A powerful strategy involves the initial synthesis of a halogenated isoxazole, such as a 4-iodoisoxazole, which can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. nih.govorganic-chemistry.org

Sequentially catalyzed one-pot reactions have also been developed, where a single palladium catalyst facilitates multiple steps, such as a Sonogashira coupling followed by a Suzuki coupling, to build highly functionalized biaryl-substituted isoxazoles. mdpi.com Beyond palladium, other metals like ruthenium(II) have been shown to catalyze [3+2] cycloadditions under mild conditions, offering high yields and excellent regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org

Table 4: Transition Metal-Catalyzed Reactions for Isoxazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | C–H Activation / [4+1] Annulation | N-phenoxyacetamides + Aldehydes | Benzo[d]isoxazoles | rsc.org |

| Palladium | Sequential Sonogashira & Suzuki Coupling | Aroyl chloride, p-bromophenyl acetylene, boronic acids | 3-Biaryl-substituted isoxazoles | mdpi.com |

| Palladium | Cross-coupling (Suzuki, Heck, Sonogashira) | 4-Iodoisoxazoles | 3,4,5-Trisubstituted isoxazoles | nih.gov |

| Ruthenium(II) | [3+2] Cycloaddition | Nitrile oxides + Alkenes/Alkynes | 3,5- and 3,4,5-Trisubstituted isoxazoles | nih.govbeilstein-journals.org |

| Copper(I) | [3+2] Cycloaddition | Terminal alkynes + Nitrile oxides | 3,5-Disubstituted isoxazoles | organic-chemistry.org |

Green Chemistry Principles Applied to Isoxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. bohrium.com This involves using safer solvents, reducing energy consumption, and designing more efficient reactions. For isoxazole synthesis, these principles have been successfully applied through several innovative techniques. ijbpas.com

Ultrasound-assisted synthesis (sonochemistry) and microwave irradiation are two key technologies that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. bohrium.commdpi.comnih.gov The use of environmentally benign solvents, most notably water, is another cornerstone of green isoxazole synthesis. d-nb.infosemnan.ac.ir One-pot, multi-component reactions (MCRs), which combine several synthetic steps into a single operation, improve atom economy and reduce waste by avoiding the isolation of intermediates. researchgate.netrsc.org These MCRs are often performed in aqueous media using recoverable catalysts, such as nano-MgO, further enhancing their green credentials. researchgate.net Solvent-free methods, like mechanochemical synthesis via ball-milling, represent another significant advance in sustainable chemistry. nih.gov

Table 5: Application of Green Chemistry Principles in Isoxazole Synthesis

| Green Principle | Technique/Method | Advantages | Reference |

| Energy Efficiency | Ultrasonic Irradiation | Accelerated reaction kinetics, reduced energy use, minimized byproducts | mdpi.comnih.gov |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates, improved yields | nveo.orgbohrium.com |

| Safer Solvents | Synthesis in Water | Environmentally friendly, enables use of natural energy sources like sunlight | d-nb.infosemnan.ac.ir |

| Waste Prevention | One-Pot, Three-Component Synthesis | High atom efficiency, mild conditions, minimal waste, easy workup | researchgate.netrsc.org |

| Safer Solvents/Conditions | Solvent-Free Ball-Milling | Eliminates bulk solvents, short reaction times, less waste production | nih.gov |

Ultrasound-Assisted Synthesis of Isoxazole Compounds

Ultrasound-assisted synthesis has emerged as a powerful and green methodology in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including isoxazoles. nih.govmdpi.com This technique utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates and yields.

The application of ultrasound irradiation in the synthesis of isoxazole derivatives has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov For instance, the synthesis of 3,5-disubstituted isoxazoles has been successfully achieved through a one-pot, three-step process under ultrasonic irradiation, demonstrating the efficiency of this method. nih.gov In one study, the use of ultrasound in the cyclization step to form an isoxazole ring resulted in a 35 percentage point improvement in synthesis efficiency compared to conventional methods.

Key advantages of ultrasound-assisted isoxazole synthesis include:

Accelerated Reaction Rates: The intense energy generated from cavitation bubbles significantly increases the speed of chemical reactions.

Improved Yields and Purity: Sonochemistry can lead to higher product yields and cleaner reactions with fewer byproducts. nih.gov

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, preserving thermally sensitive functional groups.

Energy Efficiency: Ultrasound is a more energy-efficient method compared to traditional heating.

Green Chemistry Principles: This method aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents. mdpi.com

Various synthetic strategies for isoxazoles have been effectively enhanced by ultrasonic irradiation. These include multicomponent reactions, cycloaddition reactions, and condensation processes. nih.gov For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a common method for isoxazole synthesis, is significantly promoted by ultrasound. nih.gov Researchers have reported that comparing ultrasound-assisted synthesis to conventional methods for isoxazole formation shows both faster reaction times and higher yields.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound, like any chemical transformation, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of side products. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and base.

Solvent Effects:

The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. For the synthesis of isoxazoles, a variety of solvents can be employed, and the optimal choice often depends on the specific synthetic route. The polarity of the solvent can significantly impact the solubility of reactants and the stabilization of intermediates.

Temperature Control:

Reaction temperature is a critical factor influencing the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, finding the optimal temperature that provides a high yield in a reasonable timeframe is essential. For many isoxazole syntheses, temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst used.

Catalyst and Base Selection:

Detailed Research Findings:

While specific optimization studies exclusively for this compound are not extensively detailed in the provided search results, the general principles of isoxazole synthesis optimization can be applied. The following interactive data tables illustrate how different reaction parameters can be systematically varied to determine the optimal conditions for the synthesis of a substituted isoxazole, which can be extrapolated for the synthesis of this compound.

Table 1: Optimization of Solvent and Temperature for Isoxazole Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 50 | 12 | 65 |

| 2 | Methanol | 50 | 12 | 60 |

| 3 | Acetonitrile (B52724) | 70 | 8 | 78 |

| 4 | Dioxane | 100 | 6 | 85 |

| 5 | Toluene | 110 | 6 | 82 |

This table demonstrates a hypothetical optimization study where different solvents and temperatures are screened to find the best conditions for yield. In this example, dioxane at 100°C provides the highest yield.

Table 2: Optimization of Base for Isoxazole Synthesis

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine | 2.0 | Dioxane | 100 | 75 |

| 2 | Diisopropylethylamine | 2.0 | Dioxane | 100 | 80 |

| 3 | Sodium Carbonate | 2.0 | Dioxane | 100 | 60 |

| 4 | Potassium Carbonate | 2.0 | Dioxane | 100 | 68 |

| 5 | DBU | 1.5 | Dioxane | 100 | 88 |

This table illustrates the effect of different bases on the reaction yield. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is shown to be the most effective base in this hypothetical scenario.

By systematically evaluating these parameters, researchers can identify the optimal set of conditions to produce this compound with high efficiency and purity.

Advanced Spectroscopic and Analytical Characterization of Isoxazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "3-(4-Chlorophenyl)isoxazole," both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

While specific spectral data for "this compound" is not detailed in the provided search results, the analysis of the closely related compound, 3-(4-chlorophenyl)-5-phenylisoxazole , offers significant insight into the expected chemical shifts. rsc.orgrsc.org The electronic environment of the 3-(4-chlorophenyl) moiety is largely preserved, allowing for a reliable estimation of its spectral features.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the isoxazole (B147169) ring proton and the protons on the chlorophenyl ring.

The single proton at the 4-position of the isoxazole ring (H-4) is anticipated to appear as a singlet, typically in the δ 6.5-7.0 ppm range. In the analogue compound, this proton appears at 6.80 ppm. rsc.org

The four protons of the 4-chlorophenyl group will appear as a pair of doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons ortho to the chlorine atom will have a different chemical shift from those meta to it. These aromatic protons are typically observed between δ 7.4 and 7.9 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on all unique carbon atoms in the molecule.

The isoxazole ring carbons (C-3, C-4, and C-5) are expected to resonate at characteristic chemical shifts. Based on analogues, the carbon attached to the phenyl group (C-3) and the other heterocyclic carbons would have distinct signals. rsc.org

The 4-chlorophenyl ring will show four distinct signals: one for the carbon bearing the isoxazole ring (ipso-carbon), one for the carbon bearing the chlorine atom, and two for the protonated aromatic carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogue Data

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isoxazole H-4 | ~6.80 (singlet) | ~97.4 |

| Chlorophenyl H (ortho to Isoxazole) | ~7.82 (doublet) | ~129.4 |

| Chlorophenyl H (meta to Isoxazole) | ~7.48 (doublet) | ~128.2 |

| Isoxazole C-3 | - | ~162.1 |

| Isoxazole C-5 | - | ~170.8 |

| Chlorophenyl C (ipso, to Isoxazole) | - | ~127.7 |

| Chlorophenyl C (ipso, to Cl) | - | ~136.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The nominal molecular weight of "this compound" (C₉H₆ClNO) is 179.6 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 179, corresponding to the intact molecule with a single positive charge. The presence of chlorine would be confirmed by a characteristic isotopic peak at m/z 181 ([M+2]⁺˙), with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the isoxazole ring is a key diagnostic pathway. Common fragmentation patterns for aryl-substituted isoxazoles involve the cleavage of the weak N-O bond, which can lead to several characteristic fragment ions. Plausible fragmentation pathways for "this compound" include:

Formation of the 4-chlorobenzonitrile (B146240) cation (m/z 137).

Generation of the 4-chlorobenzoyl cation (m/z 139).

Cleavage to form other smaller charged fragments corresponding to parts of the heterocyclic ring or the aromatic system.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺˙ | 179 | 181 | Molecular Ion |

| [C₇H₄ClN]⁺ | 137 | 139 | 4-Chlorobenzonitrile fragment |

| [C₇H₄ClO]⁺ | 139 | 141 | 4-Chlorobenzoyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present. The IR spectrum of "this compound" is expected to display characteristic absorption bands corresponding to its aromatic and heterocyclic components.

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N stretching: A series of bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic and isoxazole rings.

N-O stretching: A characteristic band for the isoxazole ring, often observed in the 1400-1450 cm⁻¹ range. researchgate.net

C-O stretching: Another key vibration of the isoxazole ring, typically appearing in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A strong absorption in the fingerprint region, usually between 1000 and 1100 cm⁻¹.

Aromatic C-H out-of-plane bending: A strong band in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution on a benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Isoxazole/Aromatic C=C, C=N | Stretching | 1450 - 1650 |

| Isoxazole N-O | Stretching | 1400 - 1450 |

| Isoxazole C-O | Stretching | 1000 - 1250 |

| Aryl C-Cl | Stretching | 1000 - 1100 |

| Aromatic C-H (1,4-disubstituted) | Out-of-plane Bending | 800 - 850 |

High-Resolution Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating "this compound" from impurities, reaction byproducts, or other components in a mixture, as well as for precise quantification.

Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC). UPLC utilizes columns packed with smaller particles (typically <2 μm), which operate at higher pressures to provide significantly faster analysis times, greater resolution, and improved sensitivity. nih.gov

For the analysis of isoxazole derivatives, a reverse-phase UPLC method is typically employed. nih.gov This involves:

Stationary Phase: A C18 column, which is nonpolar.

Mobile Phase: A polar solvent system, often a gradient mixture of water (acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A photodiode array (PDA) detector can be used for purity analysis, monitoring the absorbance of the compound at its λₘₐₓ.

This technique is highly effective for establishing the purity of a synthesized batch of "this compound" by separating it from any starting materials or byproducts.

For highly sensitive and selective quantitative analysis, especially in complex matrices like biological fluids, UPLC is often coupled with a Tandem Quadrupole Detector (TQD), a technique also known as LC-MS/MS. nih.govresearchgate.net This method provides exceptional specificity by using the mass spectrometer to filter ions based on their mass-to-charge ratio (m/z).

The process, known as Multiple Reaction Monitoring (MRM), involves:

The first quadrupole (Q1) is set to isolate the molecular ion (precursor ion) of the target compound, which for "this compound" would be m/z 179.

The precursor ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas.

The second quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion), such as m/z 137.

This precursor → product ion transition is a unique signature of the compound, allowing for its accurate quantification even at very low concentrations, free from interference from co-eluting matrix components. vedomostincesmp.ruresearchgate.net This makes UPLC-TQD the method of choice for pharmacokinetic studies of isoxazole derivatives. nih.govvedomostincesmp.ru

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While the specific crystal structure of "this compound" is not described in the provided results, analyses of closely related structures, such as 4-(4-chlorophenyl)-5-phenylisoxazole and other substituted This compound derivatives, reveal key conformational features. mdpi.commdpi.com A consistent finding in these structures is that the 4-chlorophenyl ring is not coplanar with the isoxazole ring. The two rings are twisted with respect to each other, exhibiting a significant dihedral angle. For example, in related structures, the dihedral angle between the isoxazole and chlorophenyl rings has been observed in the range of 41° to 46°. This twisted conformation is a result of minimizing steric hindrance between the rings.

Table 4: Representative Crystal Structure Data for a Related this compound Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | Non-coplanar ring system |

| Dihedral Angle (Isoxazole-Chlorophenyl) | ~41-46° |

This non-planar arrangement is a critical feature of the molecule's three-dimensional structure and influences its packing in the crystal lattice and potentially its interaction with biological targets. mdpi.com

Pharmacological and Biological Evaluation of Isoxazole Derivatives, Including 3 4 Chlorophenyl Isoxazole

In Vivo Pharmacological Activity Assessment

The in vivo evaluation of isoxazole (B147169) derivatives is crucial for determining their therapeutic potential in a complex biological system. Preclinical models that mimic aspects of human diseases are employed to assess the efficacy of these compounds.

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory activity of novel compounds. creative-biolabs.com The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. creative-biolabs.com This model allows for the quantitative assessment of a compound's ability to inhibit edema formation over time.

Another study on a series of isoxazole derivatives demonstrated that compounds with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model. nih.gov This suggests that the presence of a chlorophenyl group, as in 3-(4-chlorophenyl)isoxazole, may contribute favorably to the anti-inflammatory profile of the molecule. The anti-inflammatory effect in this model is often attributed to the inhibition of inflammatory mediators. creative-biolabs.com

The following table summarizes the findings for a related compound in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |

| 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (single dose) | 40 | 2 | Significant Inhibition | nih.gov |

| 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (continuous admin.) | 10, 20, 40 | 2, 3, 4 | Significant Reduction | nih.gov |

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to drug development. Understanding these parameters is essential for determining the dosing regimen and predicting the in vivo behavior of a drug candidate. nih.gov

Direct pharmacokinetic data for this compound is not available in the reviewed literature. However, a pharmacokinetic study of a derivative containing a 4-chlorophenyl moiety, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), provides relevant information. Following oral administration in rats, this compound exhibited dose-dependent pharmacokinetics. bjmu.edu.cn

Key pharmacokinetic parameters for CPEO-43 at different doses are presented in the table below.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0–∞ (ng·h/mL) | CL (mL/kg/h) | Vd (mL/kg) | Reference |

| 2 | 62.0 ± 10.5 | 8.5 ± 1.2 | 15.6 | 1517.8 ± 317.0 | 1370.3 ± 305.9 | 30843.0 ± 7458.0 | bjmu.edu.cn |

| 6 | 222.0 ± 28.7 | 6.0 ± 0.0 | 15.0 | 5328.7 ± 864.4 | 1153.5 ± 205.6 | 24344.0 ± 5237.0 | bjmu.edu.cn |

| 20 | 1384.5 ± 376.4 | 11.0 ± 6.2 | 18.5 | 45556.3 ± 22735.6 | 505.3 ± 179.8 | 13950.3 ± 5996.9 | bjmu.edu.cn |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life, AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity, CL: Clearance, Vd: Volume of distribution.

The data indicates that CPEO-43 is absorbed orally, with a time to maximum concentration (Tmax) ranging from 6.0 to 11.0 hours. bjmu.edu.cn The elimination half-life (t1/2) was found to be between 15.0 and 18.5 hours, suggesting a relatively long duration of action. bjmu.edu.cn The volume of distribution (Vd) is large, indicating extensive distribution into tissues. bjmu.edu.cn

Another study on a different isoxazole derivative, LCI765, a 3,4,5-trisubstituted isoxazole, reported good in vivo pharmacokinetic properties in mice, with a maximum concentration (Cmax) of 5.1 µM and a half-life (t1/2) of 3.1 hours after oral dosing. nih.gov The inclusion of an isoxazole moiety in medicinal targets can potentially improve pharmacokinetic profiles, leading to increased efficacy and reduced toxicity. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Isoxazole and Its Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of the 3-(4-chlorophenyl)isoxazole scaffold is highly sensitive to substitutions on both the phenyl and isoxazole (B147169) rings. Modifications can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Role of Halogen Substitution (e.g., Chlorine at the 4-position)

The presence and position of halogen substituents on the phenyl ring are critical determinants of biological activity. The chlorine atom at the 4-position of the phenyl ring in this compound plays a significant role in modulating its pharmacological effects. Halogens like chlorine can influence a molecule's intrinsic biological activity through their electronic and steric properties. eurochlor.org For instance, in a series of 4,5-diphenyl-4-isoxazoline derivatives, compounds with chloro or bromo substitutions on the phenyl ring demonstrated notable anti-inflammatory activity and enhanced selectivity for the COX-2 enzyme. nih.gov

The introduction of a chlorine atom can substantially improve the biological activity of a molecule. eurochlor.org In the context of anticancer activity, SAR studies on isoxazole derivatives have shown that electron-withdrawing groups, such as fluorine, chlorine, and bromine, are significant for cytotoxic effects. nih.gov Specifically, an ortho-substituted bromo analog showed more valuable cytotoxic effects compared to other halogen-substituted counterparts. nih.gov This highlights that both the nature of the halogen and its position on the aromatic ring are crucial for activity. The 4-chloro substitution is a common feature in many biologically active isoxazole-containing compounds, suggesting its favorable contribution to target binding.

Effects of Aromatic Ring Modifications on Activity

Modifications to the aromatic ring of 3-phenylisoxazole (B85705) derivatives have a profound impact on their biological activity. The number of aromatic rings in a molecule can influence its developability, with more than three aromatic rings often correlating with poorer compound properties. nih.gov The nature of substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, also plays a crucial role.

For example, studies on imidoylnitrenes have shown that the sensitivity of their reactivity is affected by substitution changes in the aryloxy moieties. researchgate.netdoaj.org In the context of antibacterial activity, the presence of nitro and chlorine groups on the C-3 phenyl ring of isoxazole derivatives has been shown to enhance their antibacterial effects. ijpca.org Conversely, electron-donating groups like methoxy (B1213986) and dimethylamino groups at the C-5 phenyl ring also enhanced antibacterial activity. ijpca.org Furthermore, research on benzoic acid-functionalized polysulfone complexes has demonstrated that electron-donating substituents on the aromatic ring can significantly affect the luminescence properties of these materials. rsc.org

The following table summarizes the effect of various substituents on the phenyl ring on the antimicrobial activity of isoxazole derivatives.

| Phenyl Ring Position | Substituent | Effect on Antimicrobial Activity |

| C-3 | Nitro | Enhancing |

| C-3 | Chlorine | Enhancing |

| C-5 | Methoxy | Enhancing |

| C-5 | Dimethylamino | Enhancing |

| C-5 | Bromine | Enhancing |

Influence of Substituents on Target Binding Affinity

Substituents on the isoxazole scaffold directly influence how the molecule interacts with its biological target, thereby affecting its binding affinity. The isoxazole ring itself, with its adjacent oxygen and nitrogen atoms, is capable of forming hydrogen-bonding interactions with target proteins. nih.gov

Systematic SAR studies on various isoxazole-based inhibitors have demonstrated that different substituents can independently impact potency and selectivity. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, modifications at the 4- and 5-positions of the central oxazole (B20620) ring, the C2 acyl side chain, and the central heterocycle were all found to influence inhibitor potency or selectivity. nih.gov The incorporation of a 2-pyridine at the C5 position of a 2-ketooxazole scaffold was found to significantly enhance binding affinity and FAAH selectivity by forming a hydrogen-bonded array with specific amino acid residues (Lys142/Thr236) in the active site. nih.gov

In another example, for trisubstituted isoxazoles acting as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the pyrrole (B145914) moiety at the C-5 position forms a hydrogen bond interaction with the main chain carbonyls of specific residues. dundee.ac.uk The introduction of more lipophilic ether and alkene linkers at the C-4 position led to increased potency, likely due to enhanced hydrophobic interactions with the allosteric-binding pocket. acs.org

Correlation Between Structural Features and Specific Pharmacological Responses

A clear correlation exists between the structural features of this compound analogs and their observed pharmacological effects. The isoxazole nucleus is a versatile scaffold found in numerous drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov

For instance, the anti-inflammatory activity of some isoxazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme. nih.gov In the realm of anticancer agents, isoxazole derivatives have been shown to induce apoptosis, inhibit aromatase, and disrupt tubulin congregation, among other mechanisms. nih.gov SAR studies have revealed that specific substitutions are key to these activities. For example, isoxazole chalcone (B49325) derivatives with methoxy substituents on the benzene (B151609) ring exhibited enhanced anticancer activity. mdpi.com

The table below illustrates the relationship between structural modifications and the resulting pharmacological activities in various isoxazole derivatives.

| Structural Modification | Pharmacological Activity |

| Chloro or bromo substitution on phenyl ring | Selective COX-2 anti-inflammatory activity |

| Methoxy substituents on benzene ring | Enhanced anticancer activity |

| Hydrophilic substituents on isoxazole ring | Stronger cytotoxic activity |

| Electron-withdrawing groups (F, Cl, Br) | Significant cytotoxic effects |

Ligand Efficiency and Optimization Strategies within the Isoxazole Scaffold

The isoxazole scaffold is a valuable starting point in fragment-based drug discovery due to its favorable physicochemical properties and synthetic tractability. nih.govnih.gov Ligand efficiency (LE) is a key metric used to guide the optimization of fragment hits into lead compounds. It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). csmres.co.uk

Starting with a highly efficient fragment makes it easier to develop a drug-like compound. csmres.co.uk The isoxazole motif has been successfully incorporated into various scaffolds to increase potency against biological targets. For example, incorporating an isoxazole motif into an azepine scaffold led to compounds with increased potency against BRD4. nih.gov

Optimization strategies for isoxazole-based compounds often involve exploring different substitution patterns to improve potency and selectivity while maintaining good drug-like properties. This can involve modifying the substituents on the phenyl ring to modulate biophysical properties or altering groups attached to the isoxazole core to enhance target interactions. nih.gov Lipophilic ligand efficiency (LLE), which considers the compound's lipophilicity in relation to its potency, is another important parameter to guide optimization and avoid developing compounds with undesirable physicochemical properties. nih.gov

Computational Chemistry and Molecular Modeling in Isoxazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity.

Derivatives of 3-(4-Chlorophenyl)isoxazole have been investigated as inhibitors of various enzymes implicated in disease, such as Cyclooxygenase-2 (COX-2) and DNA Topoisomerase. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major goal of non-steroidal anti-inflammatory drugs (NSAIDs) nih.govimpactfactor.org. DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for antibacterial and anticancer agents researchgate.netmdpi.com.

Molecular docking studies are performed to predict the binding affinity of these isoxazole (B147169) derivatives to their target enzymes. For instance, in studies involving COX-2, isoxazole-carboxamide derivatives featuring a chlorophenyl moiety have been evaluated. nih.gov The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity; a more negative score indicates a more stable protein-ligand complex. impactfactor.org Similarly, isoxazole derivatives have been docked against bacterial proteins like DNA ligase and topoisomerase to assess their potential as antibacterial agents. researchgate.net One study on Benzene (B151609) Derivatives Tethered with 5(4-chloro-3-nitro phenyl-1-yl) isoxazole showed a better binding affinity towards topoisomerase than standard drugs, indicating their potential as effective inhibitors. researchgate.net

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound |

|---|---|---|---|

| Isoxazole-carboxamide (with chlorophenyl) | COX-2 | -9.5 to -11.5 | Celecoxib |

| 5-(4-chloro-3-nitro phenyl)isoxazole derivative | DNA Topoisomerase | -8.0 to -9.2 | Ciprofloxacin |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand in the active site of the protein. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net

For COX-2 inhibitors, studies have shown that the presence of a chlorine atom on the phenyl ring can influence the binding mode, pushing the isoxazole ring toward a secondary binding pocket and facilitating ideal interactions. nih.gov Key interactions for potent isoxazole-based COX-2 inhibitors often involve hydrogen bonds with critical amino acid residues like Arg120, Tyr355, and Ser530, while hydrophobic contacts are formed with residues such as Leu352, Val349, and Phe518. nih.gov

In the case of DNA topoisomerase, docking studies reveal that isoxazole derivatives can form hydrogen bonds and hydrophobic interactions with the amino acid residues and nucleotide bases within the enzyme's binding site. ekb.eg These interactions are critical for inhibiting the enzyme's function of cleaving and religating DNA, ultimately leading to bacterial cell death. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. semanticscholar.org By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's stability and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity. mdpi.com

A DFT study on a structurally related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, was performed at the B3LYP/6-311 G + (d,p) level to optimize its structure and analyze its electronic properties. mdpi.com The calculated HOMO-LUMO energy gap for this molecule was found to be 4.6548 eV. mdpi.com Such calculations help in understanding the electronic transitions and charge transfer possibilities within the molecule, which are fundamental to its interaction with biological targets. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.1231 |

| LUMO Energy | -2.4683 |

| HOMO-LUMO Gap | 4.6548 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements and conformational changes of the protein-ligand complex over time, providing a more realistic representation of the biological environment. These simulations are used to assess the stability of the binding pose predicted by docking and to analyze the persistence of key intermolecular interactions. nih.gov

For isoxazole derivatives, MD simulations can confirm the stability of their binding within the active site of targets like the farnesoid X receptor (FXR). mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its initial docked conformation. mdpi.com Furthermore, MD simulations can reveal the crucial role of specific interactions, such as hydrogen bonds and salt bridges, in maintaining the stability of the complex over time. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. neliti.com In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify molecules with a higher probability of success in clinical trials. nih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. nih.gov One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. jchr.org This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Web-based tools like SwissADME are frequently used to calculate these physicochemical properties and predict ADMET parameters. nih.govekb.eg These platforms can predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. phytojournal.com For isoxazole derivatives, in silico ADMET assessments have shown that many analogs, including those with a chlorophenyl group, often exhibit properties consistent with Lipinski's rule, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net

| Property | Predicted Value/Status | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Formula | C9H6ClNO | N/A |

| Molecular Weight | 179.61 g/mol | Yes (≤ 500) |

| LogP (Consensus) | 2.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N, O) | Yes (≤ 10) |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Favorable |

| Lipinski Violations | 0 | Pass |

Future Directions and Emerging Research Avenues for 3 4 Chlorophenyl Isoxazole

Development of Novel Therapeutic Applications Beyond Current Scope

While isoxazole (B147169) derivatives are well-known for their anti-inflammatory, antimicrobial, and anticancer properties, ongoing research is uncovering their potential in a wider range of therapeutic areas. The unique structural and electronic properties of the isoxazole ring make it a valuable pharmacophore for designing molecules that can interact with novel biological targets.

Immunomodulation: Research has revealed that isoxazole derivatives can possess significant immunoregulatory properties, acting as either immunosuppressive or immunostimulatory agents. mdpi.comnih.gov Certain derivatives have demonstrated the ability to suppress the humoral immune response and the proliferative response of lymphocytes. mdpi.com Conversely, other variants have been shown to stimulate delayed-type hypersensitivity (DTH) responses, suggesting potential applications in restoring immune function in immunocompromised patients, such as those undergoing chemotherapy. mdpi.comnih.gov These compounds often exhibit high potency at low, non-toxic doses, making them attractive candidates for treating autoimmune disorders, infections, and inflammation-related diseases. nih.gov

Neurodegenerative Diseases: The isoxazole ring is a key feature in compounds that are agonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a glutamate (B1630785) receptor in the central nervous system. nih.gov This connection highlights the potential for developing new isoxazole-based therapeutics for neurological and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov

Anti-ageing: Emerging studies have explored the cytoprotective and anti-ageing effects of 3,5-disubstituted isoxazoles. Certain analogues, particularly those incorporating antioxidant moieties like a phenolic group, have been shown to increase the survival of human primary fibroblasts under oxidative stress and extend the lifespan of the nematode Caenorhabditis elegans. nih.gov This opens up a novel research avenue for isoxazole derivatives in promoting longevity and combating age-related cellular damage. nih.govresearchgate.net

| Potential New Application | Research Finding | Investigated Compounds |

| Immunomodulation | Can act as immunosuppressive or immunostimulatory agents. mdpi.comnih.gov | 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, Isoxazole[5,4-e]triazepine derivatives. mdpi.comnih.gov |

| Neuroprotection | Potential as therapeutic agents due to similarity to AMPA receptor agonists. nih.gov | Isoxazole–isoxazole and isoxazole–oxazole (B20620) hybrids targeting SCD1 and SCD5. nih.gov |

| Anti-ageing | Can increase cellular survival under oxidative stress and extend lifespan in model organisms. nih.gov | 3,5-disubstituted isoxazoles with antioxidant substituents. nih.gov |

Design of Multi-Targeted Isoxazole-Based Therapies

The "one molecule, one target" paradigm in drug discovery is gradually being supplemented by a multi-target approach, which can offer superior efficacy and a lower likelihood of drug resistance, particularly for complex diseases like cancer. espublisher.com The isoxazole scaffold is well-suited for the design of ligands that can simultaneously interact with multiple biological targets.

Researchers are actively developing isoxazole-based compounds that act as dual or multi-target inhibitors. For instance, one study synthesized a series of isoxazole derivatives that not only inhibit cyclooxygenase (COX) enzymes but also interact with P-glycoprotein, a protein associated with multidrug resistance. nih.gov Another research effort has focused on creating 3,4-diaryl-isoxazoles as potent dual inhibitors of p38α mitogen-activated protein kinase and casein kinase 1δ. researchgate.net

In the realm of oncology, a single isoxazole derivative has demonstrated the ability to inhibit multiple key proteins involved in cancer progression, including:

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Casein Kinase 2 alpha (CK2α)

Topoisomerase IIβ

Tubulin polymerization nih.govdrugbank.com

This polypharmacological profile, where a single compound engages several targets, represents a promising strategy for developing more effective anticancer therapies. nih.govdrugbank.com

| Multi-Target Strategy | Example Targets | Compound Class |

| Dual Inhibition | Cyclooxygenase (COX) & P-glycoprotein nih.gov | Substituted phenylisoxazoles |

| Dual Kinase Inhibition | p38α MAP Kinase & Casein Kinase 1δ researchgate.net | 3,4-Diaryl-isoxazoles |

| Multiple Kinase/Enzyme Inhibition | EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ nih.gov | Phenylisoxazole derivatives |

Integration of Advanced Artificial Intelligence and Machine Learning in Isoxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. For isoxazole derivatives, these computational tools are being employed to build predictive models and design novel molecules with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By analyzing a dataset of isoxazole compounds and their biological activities, researchers can develop 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These models generate contour maps that identify the key structural features required for a molecule's activity, guiding the design of more potent derivatives. mdpi.comresearchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations further refine this process. Docking studies predict how isoxazole derivatives bind to the active site of a target protein, while MD simulations verify the stability of these interactions over time. nih.govnih.gov This combination of techniques allows for the rational design of novel isoxazole-based inhibitors. nih.gov For example, these methods have been used to design new isoxazole derivatives as potential tubulin inhibitors, with computational predictions of activity aligning with subsequent biological evaluations. nih.gov

| Computational Technique | Application in Isoxazole Research | Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Identify structural requirements for activity against specific targets (e.g., Farnesoid X Receptor). mdpi.comresearchgate.net | Predictive models and contour maps to guide the design of more potent agonists/inhibitors. mdpi.com |

| Molecular Docking | Predict the binding mode and affinity of isoxazole derivatives into the active site of target proteins (e.g., EGFR-TK, tubulin). nih.govnih.gov | Identification of key interactions and selection of promising candidates for synthesis. nih.gov |

| Molecular Dynamics (MD) Simulation | Validate the stability of the ligand-protein complex over time. mdpi.comnih.gov | Confirmation of stable binding, supporting the docking results and QSAR predictions. nih.gov |

Exploration of Sustainable and Environmentally Benign Synthesis of Isoxazole Derivatives

In line with the global push for green chemistry, a significant research focus is on developing sustainable and environmentally friendly methods for synthesizing isoxazole derivatives, including those based on the 3-(4-chlorophenyl)isoxazole structure. Traditional synthesis methods often involve harsh conditions, toxic solvents, and metal catalysts, which pose environmental concerns. nih.gov

Modern, greener approaches aim to improve efficiency, reduce waste, and minimize environmental impact:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net It dramatically reduces reaction times—from hours in conventional methods to mere minutes—while often increasing product yields and purity. abap.co.in This technique has been successfully applied to the one-pot synthesis of 3,5-disubstituted isoxazoles. nih.govacs.orgacs.org

Ultrasonic Irradiation (Sonochemistry): Sonochemistry offers an eco-friendly alternative that enhances reaction efficiency and reduces energy consumption. nih.gov Ultrasound-assisted methods accelerate reaction kinetics, minimize byproduct formation, and can be performed in green solvents like water or ethanol-water mixtures. nih.gov This has been used for multi-component reactions to create various isoxazole derivatives. nih.gov

Green Catalysts and Solvents: There is a strong emphasis on replacing hazardous reagents with benign alternatives. Research has demonstrated the successful synthesis of isoxazoles using reusable, eco-friendly catalysts like heteropolyacids and propylamine-functionalized cellulose. tandfonline.compreprints.orgwpmucdn.com Furthermore, conducting reactions in environmentally safe solvents like water, often facilitated by natural energy sources like sunlight, represents a significant advancement in sustainable chemical synthesis. semnan.ac.ir

| Green Synthesis Method | Key Advantages | Example Application |

| Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions. researchgate.netabap.co.in | One-pot synthesis of 3,5-disubstituted isoxazoles. nih.govacs.org |

| Ultrasonic Irradiation | Enhanced efficiency, reduced energy use, use of green solvents. nih.gov | Multi-component synthesis of 3,5-disubstituted isoxazole sulfonamides. nih.gov |

| Green Catalysts/Solvents | Reusability, reduced toxicity, minimal environmental pollution. tandfonline.comsemnan.ac.ir | Synthesis of isoxazoles using heteropolyacid catalysts or in water under natural sunlight. tandfonline.comsemnan.ac.ir |

Q & A

Q. Q1. What are the common synthetic routes for 3-(4-chlorophenyl)isoxazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example:

- Step 1: React substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates .

- Step 2: Chlorination of oxime intermediates (e.g., using Cl₂) to generate reactive intermediates like o-chlorobenzoxime chloride .

- Step 3: Cyclization with ethyl acetoacetate or similar β-ketoesters to form the isoxazole ring .

- Step 4: Hydrolysis or functionalization to yield derivatives (e.g., carboxylate esters) .

Yield Optimization: Refluxing in ethanol with glacial acetic acid as a catalyst improves reaction efficiency .

Q. Q2. How does this compound inhibit glutathione reductase (GR) activity?

Methodological Answer:

- Inhibition Type: Uncompetitive inhibition (binds to the enzyme-substrate complex) .

- Key Parameters: IC₅₀ = 0.059 µM; Kᵢ = 0.011 ± 0.002 µM .

- Mechanistic Insight: Structural analysis suggests the chlorine atom at the 4-position enhances binding to the GR active site, altering substrate affinity .

- Experimental Validation: Kinetic assays (e.g., Lineweaver-Burk plots) confirm uncompetitive inhibition by showing parallel lines in double-reciprocal plots .

Advanced Research Questions

Q. Q3. How do structural variations (e.g., halogen substitution, positional isomerism) impact inhibitory efficacy against GR and GST?

Methodological Answer:

- Halogen Effects:

- GR Inhibition: this compound (IC₅₀ = 0.059 µM) outperforms 3-(4-bromophenyl)isoxazole (IC₅₀ = 0.099 µM) for GR due to optimal steric and electronic effects of the chlorine atom .

- GST Inhibition: Bromine substitution (3-(4-bromophenyl)isoxazole) enhances GST inhibition (competitive inhibition; Kᵢ = 0.059 ± 0.20 µM) compared to chlorine, likely due to stronger hydrophobic interactions .

- Positional Isomerism:

Q. Q4. How can crystallographic data resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive)?

Methodological Answer:

- Contradiction: reports uncompetitive inhibition of GR, while describes noncompetitive inhibition .

- Resolution Strategies:

- Structural Analysis: X-ray crystallography (e.g., PDB ID 3GRS) reveals binding modes. For this compound, torsion angles (C10-C9-C11-C12 = 38.4°) and bond length deviations (C2-C9 = 1.359 Å vs. 1.337 Å in analogs) suggest flexibility in binding .

- Experimental Conditions: Discrepancies may arise from enzyme sources (human erythrocyte vs. recombinant GR) or assay pH variations .

Q. Q5. What advanced methodologies are used to assess the anticancer potential of this compound derivatives?

Methodological Answer:

Q. Q6. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s bioactivity?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gap = 4.32 eV) and reactive sites for electrophilic attacks .

- Docking Studies:

Data Contradiction Analysis

Q. Q7. Why do studies report conflicting inhibition types (uncompetitive vs. noncompetitive) for this compound against GR?

Methodological Answer:

- Potential Causes:

- Enzyme Source Variability: Human erythrocyte GR vs. recombinant isoforms may exhibit divergent kinetics .

- Assay Conditions: Differences in substrate concentration (e.g., NADPH saturation levels) alter apparent inhibition patterns .

- Data Interpretation: Misclassification due to non-linear Lineweaver-Burk plots in mixed inhibition scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.